Ethyl isovalerate

概要

説明

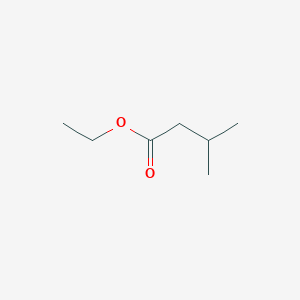

Ethyl isovalerate is an organic compound that is the ester formed from ethyl alcohol and isovaleric acid. It is known for its fruity odor and flavor, making it a popular choice in perfumery and as a food additive . The compound has the chemical formula C7H14O2 and a molar mass of 130.18 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl isovalerate can be synthesized through the esterification reaction between isovaleric acid and ethyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes, such as those from Rhizomucor miehei, to catalyze the esterification reaction. This method is advantageous due to its high specificity and efficiency. The reaction is typically carried out in a solvent like n-hexane, and the conditions are optimized using response surface methodology to achieve maximum yield .

化学反応の分析

Hydrolysis Reactions

Ethyl isovalerate undergoes hydrolysis under acidic or alkaline conditions to yield isovaleric acid and ethanol.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H₂SO₄ or HCl), the reaction follows a nucleophilic acyl substitution mechanism:

Reaction :

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester forms a carboxylate salt:

Reaction :

Conditions :

Transesterification

This compound reacts with alcohols to form new esters, a process critical in biodiesel and flavor synthesis.

General Reaction :

Catalysts and Efficiency

| Catalyst | Alcohol (R-OH) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | Methanol | 65 | 88 |

| Lipase (R. miehei) | Octanol | 45 | 92 |

| NaOMe | Propanol | 70 | 78 |

Key Findings :

-

Lipase enzymes (e.g., Rhizomucor miehei) enable high selectivity under mild conditions.

-

Steric hindrance from the branched isovalerate group reduces reaction rates compared to linear esters .

Oxidation

This compound is oxidized to isovaleric acid under strong oxidizing agents:

Reaction :

Conditions :

Reduction

Reduction with LiAlH₄ produces isoamyl alcohol:

Reaction :

Conditions :

Interaction with Organic Acids

This compound forms hydrogen bonds and van der Waals interactions with organic acids (OAs), affecting its volatility in solutions:

| Organic Acid | Interaction Type | Retention (%) |

|---|---|---|

| Citric acid | H-bonding, steric hindrance | -2.30 |

| Malic acid | Ternary ring formation | +28.5 |

| Lactic acid | Weak van der Waals | +3.88 |

Mechanistic Insight :

科学的研究の応用

Scientific Research Applications

Ethyl isovalerate has garnered attention in several scientific domains due to its unique properties and applications:

Analytical Chemistry

- Standard Substance : this compound is frequently utilized as a standard in analytical chemistry for developing chromatographic techniques. Its consistent aroma profile aids in calibrating instruments designed to detect volatile compounds in complex mixtures .

- Volatile Organic Compounds : It serves as a model compound for studying volatile organic compounds (VOCs) and their interactions, contributing to research on environmental monitoring and air quality assessments.

Biological Studies

- Microbial Production : Researchers investigate this compound's role in the biosynthesis of natural flavors and fragrances by microorganisms, highlighting its potential in biotechnological applications.

- Cell Viability Studies : this compound has been tested for its effects on cell lines, such as HCT116, showing dose- and time-dependent influences on cell viability.

Medicinal Research

- Antifungal Properties : Preliminary studies suggest that this compound may possess antifungal properties, making it a candidate for further exploration in medicinal chemistry.

- Bioactive Compound Synthesis : It plays a role in synthesizing various bioactive compounds, which could have therapeutic implications.

Industrial Applications

This compound's sensory properties make it an essential ingredient across several industries:

Food Industry

- Flavoring Agent : Its fruity flavor profile makes this compound a popular choice as a flavoring agent in food products, enhancing the sensory experience of consumers .

Fragrance Industry

作用機序

The mechanism of action of ethyl isovalerate involves its interaction with olfactory receptors, which are responsible for detecting its fruity odor. In biological systems, it may also interact with enzymes involved in the synthesis and breakdown of esters. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Ethyl isovalerate can be compared with other esters such as ethyl butyrate, ethyl acetate, and ethyl propionate. These compounds share similar structural features but differ in their chain lengths and functional groups, leading to variations in their odors and applications.

Ethyl Butyrate: Known for its pineapple-like odor and used in flavorings.

Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.

Ethyl Propionate: Has a fruity odor and is used in flavorings and fragrances .

This compound stands out due to its unique combination of isovaleric acid and ethyl alcohol, giving it a distinct fruity odor that is highly valued in perfumery and flavoring industries.

生物活性

Ethyl isovalerate, a fatty acid ethyl ester derived from isovaleric acid, has garnered attention for its various biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its genotoxicity, toxicity profiles, and effects on plant growth, supported by relevant data tables and case studies.

- Chemical Formula : C₇H₁₄O₂

- CAS Number : 108-64-5

- Molecular Weight : 130.19 g/mol

This compound is characterized as a colorless liquid with a fruity odor, commonly used in the food and fragrance industries as a flavoring agent.

Genotoxicity

This compound has been evaluated for its potential genotoxic effects through various assays. Notably:

- BlueScreen Assay : This human cell-based assay indicated that this compound was negative for both cytotoxicity and genotoxicity, with no significant increases in revertant colonies observed in the Ames test (RIFM, 2014) .

- Ames Test : Conducted using Salmonella typhimurium strains and Escherichia coli, the results confirmed that this compound does not exhibit mutagenic properties at concentrations up to 5000 μg/plate (RIFM, 2015e) .

Repeated Dose Toxicity

The repeated dose toxicity of this compound has been assessed indirectly through read-across data from structurally similar compounds. For instance:

- Margin of Exposure (MOE) : The MOE for this compound was found to be adequate for repeated dose toxicity endpoints based on data from ethyl 2-methylbutyrate (CAS # 7452-79-1), which showed no significant toxicity concerns at current usage levels .

Effects on Plant Growth

Recent studies have highlighted the beneficial effects of this compound on plant growth:

- Microbial Volatiles : this compound was identified among microbial volatile organic compounds (mVOCs) that promote growth in plants such as Arabidopsis thaliana and Agave tequilana. The application of these volatiles led to improved growth metrics over a 60-day period .

| Compound | Effect on Plant Growth |

|---|---|

| This compound | Promotes growth in A. thaliana and A. tequilana |

| Isoamyl Acetate | Similar growth-promoting effects |

| 3-Methyl-1-butanol | Beneficial for plant development |

Safety Assessments

Safety assessments conducted by various organizations have concluded that this compound does not pose significant health risks when used within established guidelines:

- European Food Safety Authority (EFSA) : Evaluated the intake levels of flavoring substances including this compound, concluding they are below safety thresholds .

- Philip Morris Assessment : Reported that this compound did not contribute to the toxicity of smoke, further supporting its safety profile .

特性

IUPAC Name |

ethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUHEORWJQRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ETHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047057 | |

| Record name | Ethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution | |

| Record name | ETHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

131.00 to 133.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.866 | |

| Record name | Ethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

108-64-5 | |

| Record name | ETHYL ISOVALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZZ5597636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-99.3 °C | |

| Record name | Ethyl isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the characteristic aroma of ethyl isovalerate?

A1: this compound is often described as having a fruity, apple-like aroma, reminiscent of blueberries or pineapple. [, , , , ]

Q2: How does the aroma of this compound compare to its isomers?

A2: Interestingly, while this compound possesses a blueberry or pineapple-like scent, its isomers, such as ethyl valerate and isoamyl acetate, exhibit aromas resembling green apple and banana, respectively. This highlights the significance of molecular structure in determining odor perception. []

Q3: Can this compound be considered a key aroma compound in certain foods and beverages?

A3: Yes, this compound contributes significantly to the aroma profile of various products. In Jura flor-sherry wines, it was identified as a key odorant, alongside other fruity esters, oak-related odorants, and compounds like sotolon. [] Similarly, it plays a crucial role in the aroma of Xiaoqu liquor, along with compounds like ethyl octanoate and acetaldehyde. []

Q4: How does the perception of this compound change with concentration?

A4: Studies on strawberries have shown that while this compound significantly contributes to the aroma of fresh strawberries at lower concentrations, its contribution diminishes as the fruit decays and other compounds become more dominant. []

Q5: Are there any sensory studies on the perception of this compound in wine?

A5: Yes, sensory reconstitution studies on Pinot noir wines from Central Otago, New Zealand, identified this compound as one of the odorants with the highest odor activity values. This suggests its significant contribution to the overall aroma profile of these wines. []

Q6: How does this compound interact with biological systems?

A6: Research on Drosophila melanogaster suggests that this compound interacts with olfactory sensory neurons (OSNs), specifically those expressing the odor receptor Or22a. This interaction plays a crucial role in oviposition behavior, influencing where the flies choose to lay their eggs. []

Q7: Does the presence of the chimeric receptor Or22a-b affect the response to this compound in Drosophila melanogaster?

A7: Yes, flies expressing the Or22a-b chimeric receptor exhibit a higher response to this compound compared to flies expressing Or22a and Or22b individually. This difference highlights the potential for altered neuronal responses due to variations in odorant receptor structure. []

Q8: Can microbial volatile organic compounds (mVOCs), including this compound, influence plant growth?

A8: Research suggests that this compound, along with other mVOCs like isoamyl acetate and 3-methyl-1-butanol, can positively impact the growth and development of plants like Arabidopsis thaliana and Nicotiana benthamiana, as well as agave species. This highlights the potential application of these compounds, including this compound, in sustainable agriculture, particularly in arid and semi-arid regions. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol. []

Q10: How has the structure of this compound been studied?

A10: Structural studies using microwave spectroscopy and quantum chemical calculations have provided detailed insights into the conformation and geometry of this compound. []

Q11: Can this compound be synthesized enzymatically?

A11: Yes, this compound can be synthesized through an esterification reaction between isovaleric acid and ethanol. This reaction can be effectively catalyzed by immobilized lipase from Rhizomucor miehei (Lipozyme IM-20). []

Q12: Are there other methods for the enzymatic synthesis of this compound?

A12: Yes, research has demonstrated the successful synthesis of this compound using Candida rugosa lipase immobilized in gelatin microemulsion-based organogels. This method also explored the reusability of the immobilized enzyme for multiple reaction cycles. [] Additionally, Candida rugosa lipase immobilized on magnetic nanoparticles has also shown promise as a catalyst for this compound synthesis. This method offers advantages such as increased enzyme stability and the potential for easy separation using an external magnet. []

Q13: What factors influence the enzymatic synthesis of this compound?

A13: Several factors, including the enzyme/substrate ratio (E/S), substrate concentration, incubation time, and temperature, significantly affect the yield of this compound during enzymatic synthesis. []

Q14: What are some important physicochemical properties of this compound?

A14: Research has focused on characterizing several physicochemical properties of this compound, including its densities, viscosities, refractive indices, and surface tensions, over a range of temperatures. These properties are crucial for understanding its behavior in various applications, particularly in the food and fragrance industries. [, ]

Q15: How is this compound typically analyzed?

A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used for identifying and quantifying this compound in various matrices, including food and beverages. [, , , , , , , , , , ]

Q16: What are some extraction techniques used to isolate this compound for analysis?

A16: Headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) are two techniques commonly employed for extracting volatile compounds like this compound from complex matrices like food and beverages. [, , , ]

Q17: How is the odor activity value (OAV) of this compound determined?

A17: The OAV, which indicates a compound's potential contribution to overall aroma, is calculated by dividing its concentration by its odor threshold in a specific medium, typically water. [, ]

Q18: What are the primary applications of this compound?

A18: this compound finds widespread use as a flavoring agent in the food industry, imparting fruity notes to various products. [, , ] It's also a valuable fragrance ingredient in perfumes and cosmetics. [, , , , ]

Q19: How does the presence of this compound impact the quality of fermented products?

A19: In Chinese rice-based Baijiu, specifically Qingya-flavored Baijiu, this compound is among the key compounds contributing to its desirable aroma profile. [] Similarly, it plays a role in the aroma of Jinhua ham, where its concentration varies depending on the grade of the ham, influencing its overall sensory quality. []

Q20: Can this compound serve as a marker for authenticity in certain products?

A20: In traditional Bulgarian grape and plum brandies, the presence and concentration of this compound, along with other esters, higher alcohols, and terpenes, can be used to assess their authenticity and differentiate them based on their origin and production methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。